molecular formula C19H18BrN3O2 B2405454 (3-methylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1189461-82-2

(3-methylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Katalognummer: B2405454
CAS-Nummer: 1189461-82-2
Molekulargewicht: 400.276
InChI-Schlüssel: PZMSUHUIQXYANB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(3-methylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a triazole-based derivative characterized by a 1,2,3-triazole core substituted with a 4-bromo-3-methylphenyl group at position 1, a methyl group at position 5, and a (3-methylphenyl)methyl ester at the carboxylate moiety. Triazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with substituents like bromine and methyl groups enhancing lipophilicity and target-binding specificity .

Eigenschaften

IUPAC Name

(3-methylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-12-5-4-6-15(9-12)11-25-19(24)18-14(3)23(22-21-18)16-7-8-17(20)13(2)10-16/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMSUHUIQXYANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-bromo-3-methylphenyl hydrazine, which is then reacted with 3-methylbenzyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(3-methylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3-methylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in cancer and infectious disease research.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (3-methylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Triazole Derivatives

Compound Name Substituents Molecular Weight Key Structural Variations
(3-methylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-bromo-3-methylphenyl (N1), 5-methyl (C5), (3-methylphenyl)methyl ester ~463.3 g/mol Bromine at para position, methyl groups at meta (phenyl) and C5
(4-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-fluorophenylmethyl ester ~467.3 g/mol Fluorine (electron-withdrawing) instead of methyl on ester phenyl
Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Methyl ester, no 3-methylphenyl ~313.1 g/mol Simpler ester (methyl) and no 3-methyl on bromophenyl
(3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 3-methoxyphenylmethyl ester ~402.2 g/mol Methoxy (electron-donating) instead of methyl on ester phenyl

Key Observations :

  • Ester Group Variations : The (3-methylphenyl)methyl ester provides steric bulk and moderate lipophilicity. Substitution with fluorine (electron-withdrawing) or methoxy (electron-donating) groups alters electronic density, influencing solubility and binding affinity .

Critical Analysis :

  • Substituent Position : The 3-methyl group on the bromophenyl ring (target compound) may reduce off-target interactions compared to para-substituted derivatives, as seen in studies of positional isomers .
  • Halogen vs. Alkyl Groups : Bromine’s larger atomic radius and polarizability may confer stronger target binding than chlorine or methyl groups, though at the cost of increased molecular weight .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Target Compound (4-fluorophenyl)methyl Analog Methyl Ester Analog
LogP (Predicted) ~4.2 ~3.8 ~2.5
Solubility (mg/mL) <0.1 (low) <0.1 (low) ~1.5 (moderate)
Polar Surface Area (Ų) ~85 ~90 ~75

Insights :

  • Lipophilicity : The (3-methylphenyl)methyl ester increases LogP compared to methyl esters, enhancing membrane permeability but reducing aqueous solubility .
  • Polar Surface Area : Higher values in fluorophenyl analogs suggest improved hydrogen-bonding capacity, which may balance solubility limitations .

Biologische Aktivität

The compound (3-methylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No: 933242-93-4) belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is represented as follows:

C11H10BrN3O2\text{C}_{11}\text{H}_{10}\text{BrN}_3\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance, it was tested against multiple human cancer cell lines, exhibiting significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HT-29 (Colorectal)12.5
A431 (Skin)15.0
MCF-7 (Breast)10.0

The structure-activity relationship studies indicated that the presence of the bromo and methyl groups on the phenyl rings significantly enhances the anticancer activity due to increased hydrophobic interactions with cellular targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The triazole ring system is known for its ability to disrupt fungal cell wall synthesis and has been utilized in antifungal drug development.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans8 µg/mL
Staphylococcus aureus16 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example, it has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound binds effectively to active sites of target proteins, disrupting their function.

Case Studies

  • Study on Anticancer Efficacy :
    A study conducted on the efficacy of triazole derivatives demonstrated that our compound exhibited a dose-dependent inhibition of tumor growth in xenograft models, confirming its potential as a lead candidate for further development in cancer therapy .
  • Antimicrobial Efficacy Study :
    Another study evaluated the antimicrobial properties against resistant strains of bacteria and fungi. The results indicated that the compound could serve as a potential alternative to traditional antibiotics due to its effectiveness against resistant pathogens .

Q & A

Basic Research Questions

Q. How can the crystal structure of this triazole derivative be refined using SHELXL, and what challenges arise during refinement?

  • Methodological Answer : Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically and refined using a riding model. Challenges include handling disordered solvent molecules (common in bulky triazole derivatives) and verifying torsional angles between the triazole core and substituted aryl groups. Cross-validation with R-factor convergence (<5% discrepancy) and analysis of residual electron density maps are critical .

Q. What synthetic routes are reported for analogous 1,2,3-triazole-4-carboxylates, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. For example, describes a protocol where alkyne precursors (e.g., 5-methyl-1-phenyl-1H-triazole-4-carbaldehyde) are reacted with azides under reflux in THF with CuI as a catalyst. Yield optimization involves controlling stoichiometry (1:1.2 alkyne:azide), reaction time (12–24 hr), and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How can WinGX and ORTEP be utilized to analyze and visualize crystallographic data for this compound?

  • Methodological Answer : WinGX integrates SHELX programs for structure solution and refinement. After refinement in SHELXL, use ORTEP for Windows to generate thermal ellipsoid diagrams and analyze molecular geometry (e.g., dihedral angles between triazole and aryl rings). Key steps include importing the CIF file, adjusting displacement parameters, and exporting publication-ready figures .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of the triazole core and its substituents?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For example, applied DFT to analyze charge distribution in a similar triazole compound, revealing electron-withdrawing effects from the bromo and methyl groups. Validate results against experimental UV-Vis and XRD data .

Q. How do substituents (e.g., bromo, methyl) influence the compound’s intermolecular interactions in crystal packing?

  • Methodological Answer : Analyze hydrogen bonding (C–H···X, X = O, N, halogen) and π-π stacking using Mercury software. and highlight weak C–H···F and C–H···N interactions in analogous structures. For instance, bromine atoms participate in halogen bonding (C–Br···π), while methyl groups induce steric hindrance, affecting packing efficiency .

Q. How should researchers address contradictions between experimental and computational data (e.g., bond lengths, angles)?

  • Methodological Answer : Cross-validate using multiple refinement protocols (e.g., independent SHELXL runs) and high-resolution datasets (≤0.8 Å). If DFT-predicted bond lengths deviate by >0.02 Å from XRD data, reassess basis sets (e.g., switch to def2-TZVP) or consider solvent effects in computations. resolved such discrepancies by incorporating implicit solvation models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.